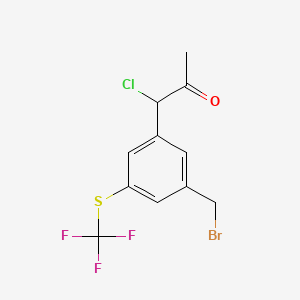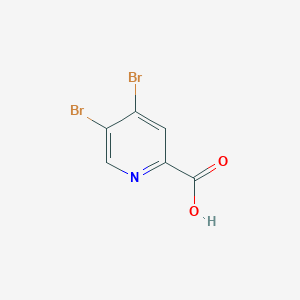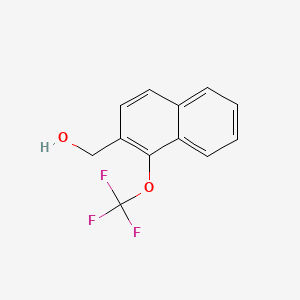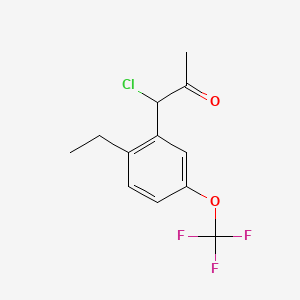
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C12H12ClF3O2 and a molecular weight of 280.67 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-5-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-4-(trifluoromethoxy)phenyl)propan-2-one: Differing only in the position of the trifluoromethoxy group, this compound may exhibit different reactivity and biological activity.
1-Bromo-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one: The bromo analog may have different chemical properties and reactivity compared to the chloro compound.
1-Chloro-1-(2-methyl-5-(trifluoromethoxy)phenyl)propan-2-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12ClF3O2 |
|---|---|
Molekulargewicht |
280.67 g/mol |
IUPAC-Name |
1-chloro-1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(18-12(14,15)16)6-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
MNWYITUUJTWFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC(F)(F)F)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


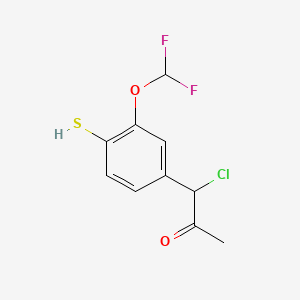
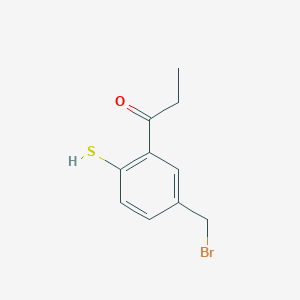

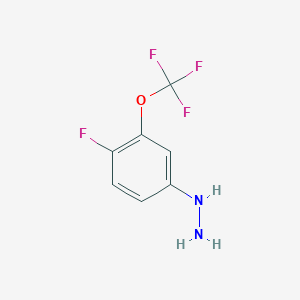
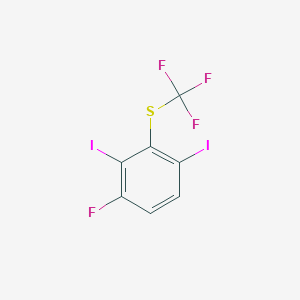
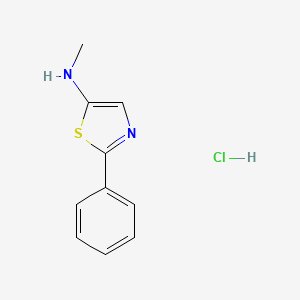
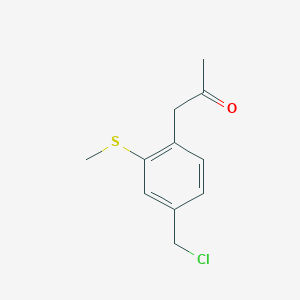

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

